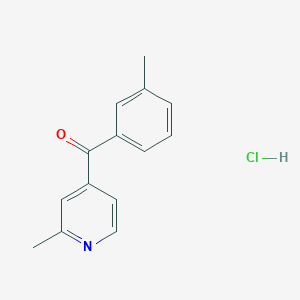

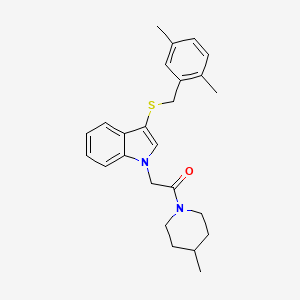

![molecular formula C24H18ClN3O B2407888 5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185166-75-9](/img/structure/B2407888.png)

5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of pyrimidoindole derivatives, which have been shown to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pyrimido[5,4-b]indole Derivatives : Research by Shestakov et al. (2009) explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including the reaction of methyl 3-amino-1H-indole-2-carboxylates with various compounds. This research aids in understanding the chemical synthesis pathways for compounds similar to 5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Shestakov et al., 2009).

Alkylation Studies and Pyrimidine Synthesis : Bourlot and Mérour (1995) investigated the alkylation of methyl 3-hydroxyindole-2-carboxylate, demonstrating its relevance in pyrimidine synthesis, which is significant for understanding the chemical behavior of similar compounds (Bourlot & Mérour, 1995).

Biological and Pharmacological Applications

Antitumor Activity : Nguyen et al. (1990) reported on the synthesis of pyrimido[5,4-b]indole derivatives and their evaluation for antitumor activity. This highlights the potential of similar compounds in medicinal chemistry and oncology research (Nguyen et al., 1990).

Inhibitory Activity in Platelet Aggregation : Monge et al. (1987) described the synthesis of 3-amino-5H-pyrimido[5,4-b]indol-4-one derivatives and their preliminary results on inhibiting platelet aggregation. This suggests potential therapeutic applications of similar structures in cardiovascular diseases (Monge et al., 1987).

Anti-inflammatory Activities : Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities. This points towards the relevance of pyrimido[5,4-b]indole structures in developing anti-inflammatory agents (Tozkoparan et al., 1999).

Structural and Molecular Studies

Molecular Structures and Supramolecular Assembly : Quintero et al. (2016) developed a method for the formation of polycyclic pyrimidoazepine derivatives, contributing to the understanding of molecular structures related to pyrimido[5,4-b]indole compounds (Quintero et al., 2016).

Spectroscopic Characterization and Synthesis : The work by Quintero et al. (2018) on the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, including their spectroscopic characterization, provides valuable insights into the structural aspects of pyrimido[5,4-b]indole derivatives (Quintero et al., 2018).

Propiedades

IUPAC Name |

5-benzyl-3-[(2-chlorophenyl)methyl]pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3O/c25-20-12-6-4-10-18(20)15-27-16-26-22-19-11-5-7-13-21(19)28(23(22)24(27)29)14-17-8-2-1-3-9-17/h1-13,16H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOGIYZSOUPPNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)

![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)

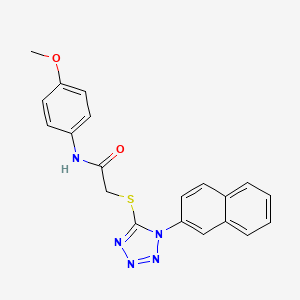

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)

![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)

![5-(2-fluorobenzyl)-7-(4-methylbenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2407828.png)